8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
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Overview
Description
8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid typically involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones under specific conditions. One common method is the Friedlander synthesis, which uses molecular iodine as a catalyst in ethanol . Another approach involves using nano zinc oxide as a catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as using environmentally benign catalysts and avoiding hazardous reagents, are often applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid: This compound has a similar structure but includes a chlorine atom, which can alter its chemical and biological properties.
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid:
Uniqueness
8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOJSLOOCZILHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404713 |
Source
|
Record name | 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438227-14-6 |
Source
|
Record name | 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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